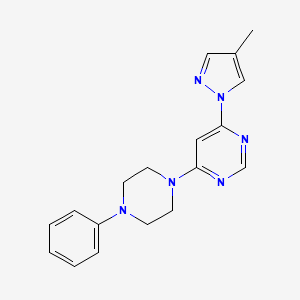
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, also known as 4MPP, is a novel pyrimidine compound that has been studied for its potential applications in scientific research. It has been studied for its ability to modulate proteins involved in various cellular processes, such as cell signaling, gene expression, and apoptosis. 4MPP has been found to be a potent inhibitor of several enzymes and proteins, and has been used as a tool to study the biochemical and physiological effects of these enzymes and proteins.
作用机制
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to be a potent inhibitor of several enzymes and proteins. It binds to the active sites of these enzymes and proteins, preventing them from performing their normal functions. This inhibition results in the inhibition of various cellular processes, such as cell signaling, gene expression, and apoptosis.
Biochemical and Physiological Effects
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins involved in cell signaling, gene expression, and apoptosis. It has also been found to inhibit the activity of enzymes and proteins involved in the regulation of cell cycle progression. In addition, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and proteins, and can be used to study the effects of inhibitors on the activity of these enzymes and proteins. In addition, it is relatively easy to synthesize, and can be isolated from the reaction mixture by precipitation with ethanol. However, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine also has some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. In addition, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is not very stable, and must be stored at low temperatures to prevent degradation.
未来方向
There are several potential future directions for research involving 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine. It could be used to study the effects of inhibitors on other enzymes and proteins involved in cellular processes, such as cell cycle progression and DNA replication. In addition, it could be used to study the effects of inhibitors on the expression and activity of proteins involved in the regulation of gene expression. Finally, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine could be used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell metabolism.
合成方法
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been synthesized using a variety of methods. The most common method involves the condensation of 4-methyl-1H-pyrazol-1-yl)pyrimidine with 4-phenylpiperazin-1-yl)pyrimidine. This reaction can be carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction is complete when the pH of the solution reaches 10.5. The 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine product is then isolated from the reaction mixture by precipitation with ethanol.
科学研究应用
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been widely used in scientific research as a tool to study the biochemical and physiological effects of various enzymes and proteins. It has been used to study the effects of inhibitors on the activity of enzymes and proteins involved in cell signaling, gene expression, and apoptosis. 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has also been used to study the effects of inhibitors on the activity of enzymes and proteins involved in the regulation of cell cycle progression.
属性
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-15-12-21-24(13-15)18-11-17(19-14-20-18)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRJEBMVFPSHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-4-ethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442786.png)
![8-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442789.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442797.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6442804.png)
![8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442808.png)
![8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442812.png)
![8-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442814.png)
![4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442821.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442848.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6442874.png)
![4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442880.png)
![8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442884.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)